2-(2-Ethoxybut-1-enyl)-5-phenyl-3-(3-sulphonatopropyl)benzoxazolium
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Overview
Description
2-(2-Ethoxybut-1-enyl)-5-phenyl-3-(3-sulphonatopropyl)benzoxazolium is a complex organic compound that belongs to the benzoxazolium family. This compound is characterized by its unique structure, which includes an ethoxybutenyl group, a phenyl group, and a sulphonatopropyl group attached to a benzoxazolium core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxybut-1-enyl)-5-phenyl-3-(3-sulphonatopropyl)benzoxazolium typically involves multiple steps. One common method includes the reaction of 2-ethoxybut-1-ene with a benzoxazolium precursor under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to streamline the production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxybut-1-enyl)-5-phenyl-3-(3-sulphonatopropyl)benzoxazolium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Ethoxybut-1-enyl)-5-phenyl-3-(3-sulphonatopropyl)benzoxazolium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxybut-1-enyl)-5-phenyl-3-(3-sulphonatopropyl)benzoxazolium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(2-ethoxybut-1-enyl)-3-(3-sulphonatopropyl)benzoxazolium
- 2-(2-Ethoxybut-1-enyl)-5-methoxy-3-(3-sulphonatopropyl)benzothiazolium
Uniqueness
Compared to similar compounds, 2-(2-Ethoxybut-1-enyl)-5-phenyl-3-(3-sulphonatopropyl)benzoxazolium is unique due to its specific structural features, such as the phenyl group and the sulphonatopropyl group
Properties
CAS No. |
68025-27-4 |
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Molecular Formula |
C22H25NO5S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[2-(2-ethoxybut-1-enyl)-5-phenyl-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H25NO5S/c1-3-19(27-4-2)16-22-23(13-8-14-29(24,25)26)20-15-18(11-12-21(20)28-22)17-9-6-5-7-10-17/h5-7,9-12,15-16H,3-4,8,13-14H2,1-2H3 |
InChI Key |
HBFKQGKELXIJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])OCC |
Origin of Product |
United States |
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